

Application Notes and Protocols for Electroanalytical Determination of Tenofovir in Urine

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Compound of Interest

Compound Name: Tenofovir hydrate

Cat. No.: B1662510

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (TFV) is a cornerstone antiretroviral medication for the management and prevention of HIV infection.[1][2][3] Monitoring its concentration in biological fluids is crucial for assessing treatment adherence, optimizing dosage, and minimizing potential side effects.[1][2] While chromatographic methods are widely used for this purpose, they often involve complex sample preparation, long analysis times, and high costs.[3] Electroanalytical methods present a promising alternative, offering rapid, sensitive, and cost-effective determination of tenofovir in various matrices, including urine.[4] These methods are based on the electrochemical oxidation or reduction of tenofovir at the surface of a modified electrode, generating a measurable electrical signal that is proportional to its concentration.

This document provides detailed application notes and protocols for various electroanalytical methods for the determination of tenofovir in urine, compiled from recent scientific literature.

Quantitative Data Summary

The following table summarizes the key performance characteristics of different electroanalytical methods for tenofovir determination in urine.

Electrode/Sensor	Electrochemical Technique	Linear Range (μM)	Limit of Detection (LOD) (μM)	Recovery in Urine (%)	Reference
LSG/AuNSp/MIP	Square Wave Voltammetry (SWV)	0.01 - 200	0.003	92.5 - 113	[1] [2]
GO/GCE	Square Wave Voltammetry (SWV)	0.3 - 30.0	0.0486	96.5 - 104.5	[3] [5] [6] [7]
Hg(Ag)FE	Square Wave Voltammetry (SWV)	0.5 - 7.0	0.135	Not suitable for urine	[3] [5] [6] [7]
ZrO ₂ -CS-MWCNTs/GCE	Differential Pulse Voltammetry (DPV)	0.3 - 100	0.0625	97.8 - 103.6	[8] [9]
Bare Glassy Carbon Electrode	Adsorptive Stripping Square Wave Voltammetry (AdSSWV)	0.6 - 60	0.084	Not reported for urine	[10]
Aptamer-based Field-Effect Biosensor	Field-Effect Transistor Measurement	0.001 - 0.1	0.0012	Not reported for urine	[11]

Experimental Protocols

Biomimetic Sensor using Laser-Scribed Graphene (LSG) Modified with Gold Spiky Nanostructures (AuNSp) and Molecularly Imprinted Polymer (MIP)

This method utilizes a highly sensitive and selective biomimetic sensor for tenofovir determination.[1][2] The sensor is fabricated on a flexible laser-scribed graphene electrode modified with gold spiky nanostructures and a molecularly imprinted polymer specific to tenofovir.

Experimental Workflow:

Caption: Workflow for tenofovir determination using an LSG/AuNSp/MIP sensor.

Materials:

- Laser-Scribed Graphene (LSG) electrode
- Gold (III) chloride trihydrate (HAuCl_4)
- Tenofovir standard solution
- Monomer solution for MIP (e.g., o-phenylenediamine)
- Supporting electrolyte (e.g., phosphate-buffered saline, pH 7.4)
- Urine samples

Protocol:

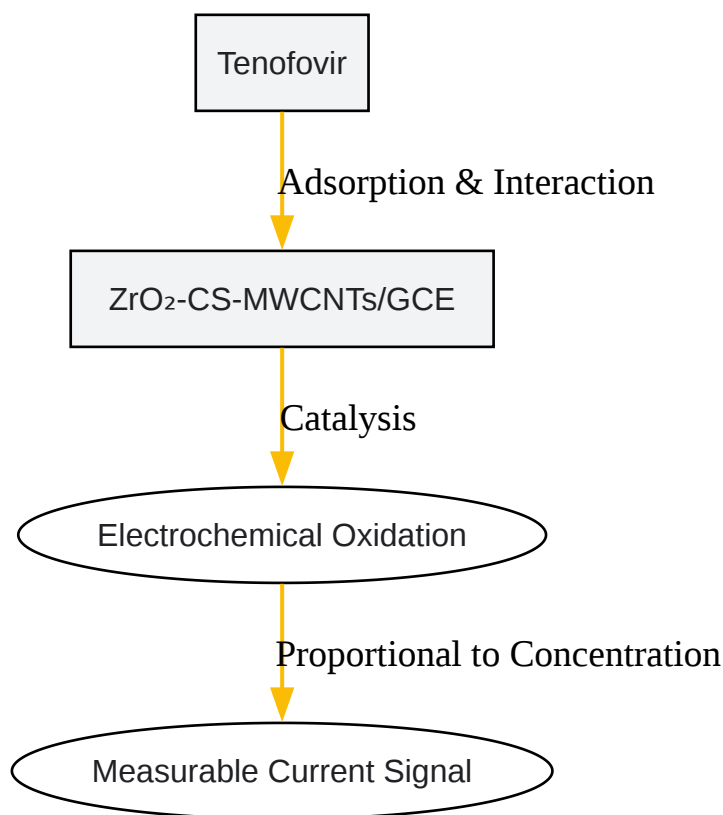
- Sensor Preparation:
 - Fabricate the LSG electrode using a CO_2 laser engraver.
 - Electrodeposit gold spiky nanostructures onto the LSG electrode from a HAuCl_4 solution.
 - Perform electropolymerization of the MIP film on the AuNSp-modified electrode in the presence of tenofovir as a template molecule.
 - Remove the tenofovir template by washing the electrode.
- Urine Sample Preparation:
 - Collect urine samples.

- Dilute the urine sample with the supporting electrolyte (e.g., 1:10 dilution with PBS, pH 7.4).
- Electrochemical Measurement:
 - Immerse the LSG/AuNSp/MIP sensor, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the prepared urine sample.
 - Perform square wave voltammetry (SWV) analysis within a defined potential window.
 - The peak current in the voltammogram is proportional to the tenofovir concentration.

Graphene Oxide Modified Glassy Carbon Electrode (GO/GCE)

This method involves the modification of a glassy carbon electrode with graphene oxide to enhance its electrocatalytic activity towards the oxidation of tenofovir.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Workflow:



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